molecular formula C16H14O4 B6216256 2-(4-methoxy-3-methylbenzoyl)benzoic acid CAS No. 51671-71-7

2-(4-methoxy-3-methylbenzoyl)benzoic acid

Cat. No. B6216256
CAS RN: 51671-71-7
M. Wt: 270.3
InChI Key:
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Description

2-(4-methoxy-3-methylbenzoyl)benzoic acid (also known as MMBB) is a naturally occurring organic compound belonging to the class of aromatic carboxylic acids. It is a white solid with a slight odor and is soluble in water. MMBB is found in many plants and is used in a variety of applications, from industrial to medical purposes.

Scientific Research Applications

MMBB has been studied extensively in scientific research and has been found to have a wide range of applications. It has been used in the synthesis of various compounds, such as heterocyclic compounds, pharmaceuticals, and insecticides. It has also been used as a reagent in the synthesis of organic compounds, such as amines and alcohols. Additionally, MMBB has been used in the synthesis of peptides and proteins, as well as in the production of polymers.

Mechanism of Action

MMBB has been found to act as a proton donor, meaning it can donate a proton to a substrate in order to facilitate a reaction. It can also act as an electron acceptor, meaning it can accept electrons from a substrate in order to facilitate a reaction. Additionally, MMBB has been found to act as an inhibitor of enzymes, such as phosphatases and kinases.
Biochemical and Physiological Effects
MMBB has been found to have a wide range of biochemical and physiological effects. It has been found to have anti-inflammatory, anti-oxidant, and anti-cancer properties. Additionally, it has been found to be an effective inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been found to have anti-bacterial, anti-fungal, and anti-viral properties.

Advantages and Limitations for Lab Experiments

MMBB has several advantages when used in lab experiments. It is inexpensive, readily available, and easy to synthesize. Additionally, it is relatively stable and has a wide range of applications. However, it can be toxic and should be handled with care. Additionally, it is not very soluble in water and can be difficult to work with in aqueous solutions.

Future Directions

The potential applications of MMBB are still being explored. For example, further research could be conducted to investigate its potential use in drug delivery systems, as well as its potential to act as a catalyst in various reactions. Additionally, further research could be conducted to explore its potential use in the synthesis of novel compounds, such as polymers and peptides. Additionally, further research could be conducted to explore its potential use in the treatment of various diseases, such as cancer and inflammation. Finally, further research could be conducted to explore its potential use in the production of biofuels.

Synthesis Methods

MMBB can be synthesized from a variety of starting materials, including the reaction of 4-methoxy-3-methylbenzaldehyde with acetic acid, or the reaction of 4-methoxy-3-methylbenzyl chloride with sodium bicarbonate. It can also be synthesized from 4-methoxy-3-methylbenzoic acid by treating it with sodium hydroxide.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(4-methoxy-3-methylbenzoyl)benzoic acid involves the reaction of 4-methoxy-3-methylbenzoic acid with acetic anhydride in the presence of a catalyst to form 2-(4-methoxy-3-methylbenzoyl)benzoic acid.", "Starting Materials": [ "4-methoxy-3-methylbenzoic acid", "acetic anhydride", "catalyst" ], "Reaction": [ "Add 4-methoxy-3-methylbenzoic acid and acetic anhydride to a reaction flask", "Add a catalyst such as sulfuric acid or phosphoric acid to the reaction flask", "Heat the reaction mixture to a temperature of 60-70°C for 2-3 hours", "Cool the reaction mixture and pour it into ice-cold water", "Collect the precipitated product by filtration and wash it with water", "Dry the product under vacuum to obtain 2-(4-methoxy-3-methylbenzoyl)benzoic acid" ] }

CAS RN

51671-71-7

Molecular Formula

C16H14O4

Molecular Weight

270.3

Purity

95

Origin of Product

United States

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